molecular formula C14H15NO B14478729 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one CAS No. 66373-97-5

1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one

Cat. No.: B14478729
CAS No.: 66373-97-5
M. Wt: 213.27 g/mol
InChI Key: XBZDMIFSWIVVNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylpiperidine with specific reagents under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves the use of oxidants and additives to achieve the desired product.

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, as well as reducing agents and other functionalizing reagents .

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.

    Substitution: Substitution reactions, such as electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants and additives can selectively yield either pyrrolidin-2-ones or 3-iodopyrroles from the same substrates .

Scientific Research Applications

1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, pyrrolidinone derivatives are known for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . These compounds are also used as versatile synthons in organic synthesis due to their rich reactivity and ability to form complex molecular structures.

In the field of material science, pyrrolidinone derivatives are used in the synthesis of polymers and other advanced materials with unique properties. Their ability to undergo various chemical reactions makes them valuable building blocks for designing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, pyrrolidinone derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

The molecular targets and pathways involved in the action of this compound depend on its specific structure and functional groups. Detailed studies on its binding interactions and effects on cellular pathways can provide insights into its mechanism of action.

Comparison with Similar Compounds

1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidine-2,5-diones . These compounds share a common pyrrolidine ring structure but differ in their functional groups and reactivity.

    Pyrrolidine: A simple five-membered nitrogen-containing ring with diverse biological activities.

    Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their use in drug design and synthesis.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other pyrrolidine derivatives.

Properties

CAS No.

66373-97-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-(4-phenylbuta-1,3-dienyl)pyrrolidin-2-one

InChI

InChI=1S/C14H15NO/c16-14-10-6-12-15(14)11-5-4-9-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2

InChI Key

XBZDMIFSWIVVNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C=CC=CC2=CC=CC=C2

Origin of Product

United States

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